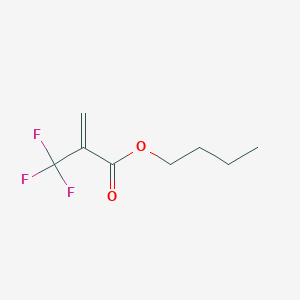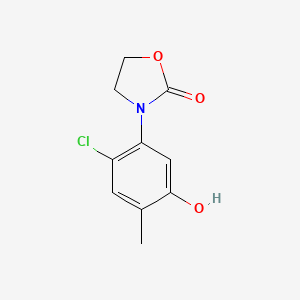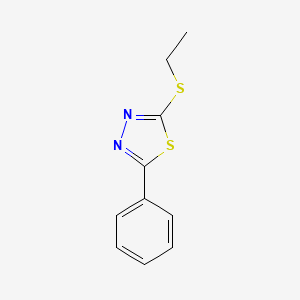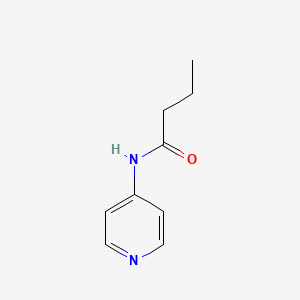
Butanamide, N-4-pyridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N-4-pyridinyl-: is an organic compound with the molecular formula C9H12N2O. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The compound features a butanamide backbone with a pyridinyl group attached to the nitrogen atom, making it a substituted amide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-4-pyridinyl- typically involves the reaction of butanoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Butanoyl chloride+4-Aminopyridine→Butanamide, N-4-pyridinyl-+HCl
Industrial Production Methods: Industrial production of Butanamide, N-4-pyridinyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of solvents to facilitate the reaction and subsequent purification steps.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Butanamide, N-4-pyridinyl- can undergo oxidation reactions, typically involving the pyridinyl group. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, under mild to moderate conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyridinyl group.
Reduction: Reduced forms of the amide, such as primary amines.
Substitution: Substituted pyridinyl derivatives.
Applications De Recherche Scientifique
Chemistry: Butanamide, N-4-pyridinyl- is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, Butanamide, N-4-pyridinyl- is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding amide interactions in proteins and enzymes.
Medicine: The compound is investigated for its potential pharmacological properties. It is explored as a lead compound in drug discovery, particularly for its interactions with specific biological targets.
Industry: In the industrial sector, Butanamide, N-4-pyridinyl- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Butanamide, N-4-pyridinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The carbonyl group of the amide can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket.
Comparaison Avec Des Composés Similaires
Butanamide: A simpler amide without the pyridinyl substitution.
N-(2-Pyridinyl)butanamide: A positional isomer with the pyridinyl group at the 2-position.
N,N-Dimethylbutanamide: A tertiary amide with two methyl groups on the nitrogen.
Uniqueness: Butanamide, N-4-pyridinyl- is unique due to the presence of the pyridinyl group at the 4-position, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
112706-64-6 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C9H12N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3,(H,10,11,12) |
Clé InChI |
UZNUTPJHIJECKF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene](/img/structure/B14318760.png)
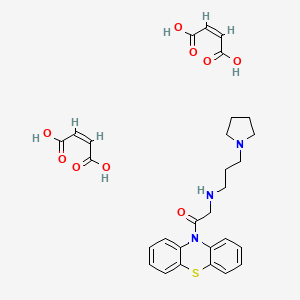
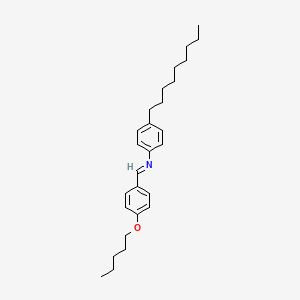
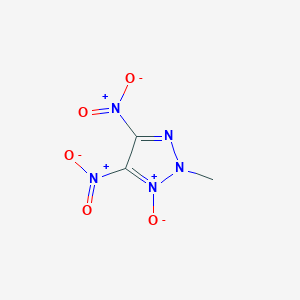
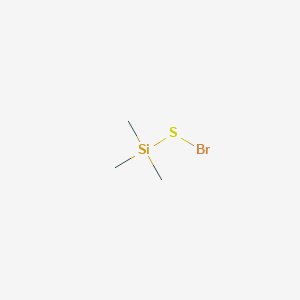
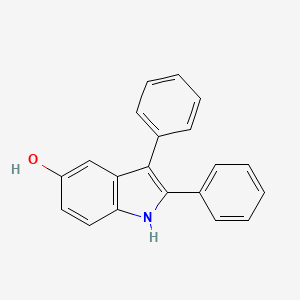
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
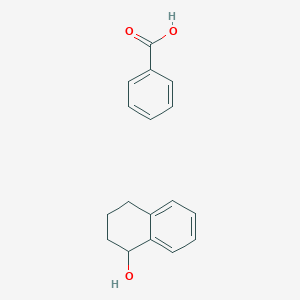
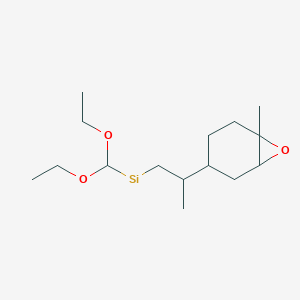

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
